CU-2010 is a copper-based compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound belongs to a class of copper complexes, which are known for their diverse coordination chemistry and biological activities. The exploration of CU-2010 encompasses its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and applications in scientific research.
The compound CU-2010 is derived from copper(II) complexes and has been studied extensively in the context of its molecular structure and reactivity. Research articles have documented its synthesis and characterization, providing insights into its structural attributes and potential uses in catalysis and biological systems .
CU-2010 is classified as a coordination complex of copper(II), characterized by its interaction with various ligands. These ligands can significantly influence the electronic properties and stability of the complex. The study of CU-2010 contributes to the broader understanding of transition metal complexes, particularly those involving copper.
The synthesis of CU-2010 typically involves the reaction of copper(II) salts with specific organic ligands under controlled conditions. Common methods include:
The synthesis process often requires careful control of pH, temperature, and concentration to achieve the desired product. Characterization techniques such as X-ray diffraction (XRD), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) are employed to confirm the identity and purity of CU-2010 .
The molecular structure of CU-2010 can be elucidated through techniques like single-crystal X-ray crystallography. This analysis reveals the arrangement of atoms within the molecule, including the coordination geometry around the copper center.
Key structural data for CU-2010 includes:
CU-2010 participates in various chemical reactions, particularly redox processes. It can undergo ligand exchange reactions where different ligands replace one another in coordination with the copper center.
Reactions involving CU-2010 are typically studied under controlled conditions to monitor changes in spectroscopic properties. Techniques such as UV-visible spectroscopy are utilized to observe electronic transitions during these reactions .
The mechanism of action for CU-2010 primarily involves its role as a catalyst or an active site in biochemical reactions. The copper center facilitates electron transfer processes, making it crucial for various catalytic cycles.
Studies indicate that CU-2010 can interact with biological molecules, influencing enzymatic activity or serving as a model for metalloproteins. This interaction often hinges on the oxidation state of copper and its coordination environment .
CU-2010 exhibits distinct physical properties such as:
Chemical properties include:
CU-2010 has several applications in scientific research, including:
Serine proteases regulate pivotal physiological processes including coagulation, inflammation, and fibrinolysis. Their inhibitors, particularly serpins (serine protease inhibitors), are essential for maintaining homeostasis. Serpins employ a unique "suicide inhibition" mechanism: upon protease binding, they undergo a large conformational change, inserting their Reactive Center Loop (RCL) into a central β-sheet (A-sheet), irreversibly inactivating the target protease [2] [10]. While effective, natural serpins like aprotinin (a bovine-derived inhibitor) face significant limitations:
These shortcomings spurred demand for synthetic alternatives with improved safety profiles and broader activity.
Aprotinin’s withdrawal in 2008 due to safety concerns (renal toxicity, mortality risks) created an urgent need for novel antifibrinolytics in cardiac surgery [1] [7]. Early synthetics like tranexamic acid (a lysine analog) offered reduced immunogenicity but exhibited lower potency and single-mechanism action (plasmin blockade) [4]. CU-2010 emerged as a solution, developed by The Medicines Company in 2010 as a:
Table 1: Comparative Inhibitory Profiles of Antifibrinolytics
Inhibitor | Plasmin Ki (nM) | Factor Xa Ki (nM) | Factor XIa Ki (nM) | Kallikrein Ki (nM) |
---|---|---|---|---|
Aprotinin | 4 | >100,000 | >100,000 | 1–10 |
Tranexamic Acid | ~20,000 | Inactive | Inactive | Inactive |
CU-2010 | 2 | 45 | 18 | <1 |
Data derived from in vitro studies [4]. CU-2010 outperforms older agents in both potency and breadth.
Structural DesignCU-2010 features a peptide-like scaffold optimized for high-affinity binding to serine proteases’ active sites. Its key innovations include:
Mechanism of ActionCU-2010 simultaneously targets coagulation and fibrinolysis proteases:
Table 2: Key Functional Advantages of CU-2010 in Cardiac Surgery Models
Parameter | Control | Aprotinin | CU-2010 (High Dose) |
---|---|---|---|
Post-op Blood Loss (mL/2h) | 142 ± 13 | 66 ± 17 | 13 ± 4* |
Myocardial Contractility Recovery (%) | 60 ± 6 | 73 ± 7 | 102 ± 8* |
Coronary Blood Flow (mL/min) | 52 ± 4 | 88 ± 7* | 96 ± 7* |
Data from canine cardiopulmonary bypass models [7]. *p < 0.05 vs control. CU-2010 exceeds aprotinin in hemostasis and cardiac recovery.
Therapeutic Advantages
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7